molecular formula C13H11ClN4O2P+ B14311132 1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium CAS No. 112123-50-9

1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium

Cat. No.: B14311132
CAS No.: 112123-50-9
M. Wt: 321.68 g/mol
InChI Key: KHOONHYWESZJAU-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium is a complex organic compound that features a combination of chlorophenoxy, triazole, and pyridinium groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium typically involves multiple steps, starting with the preparation of the chlorophenoxy and triazole intermediates. These intermediates are then reacted under specific conditions to form the final compound. Common reagents used in these reactions include phosphorus oxychloride, pyridine, and various solvents such as acetone or dichloromethane. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. Advanced purification techniques such as chromatography and crystallization are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium involves its interaction with specific molecular targets and pathways. The triazole group is known to inhibit certain enzymes, such as cytochrome P450, which plays a crucial role in the metabolism of various compounds. This inhibition can lead to the disruption of cellular processes and the induction of cell death in certain microorganisms and cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol
  • 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one
  • 1H-1,2,4-Triazole-1-ethanol, α-butyl-α-(2,4-dichlorophenyl)-

Uniqueness

1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium is unique due to its combination of chlorophenoxy, triazole, and pyridinium groups, which confer distinct chemical and biological properties.

Properties

CAS No.

112123-50-9

Molecular Formula

C13H11ClN4O2P+

Molecular Weight

321.68 g/mol

IUPAC Name

1-[(4-chlorophenoxy)-(1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium

InChI

InChI=1S/C13H11ClN4O2P/c14-12-4-6-13(7-5-12)20-21(19,18-11-15-10-16-18)17-8-2-1-3-9-17/h1-11H/q+1

InChI Key

KHOONHYWESZJAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)P(=O)(N2C=NC=N2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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